Methyl 5-(2-chloroacetyl)furan-3-carboxylate
Overview
Description
Methyl 5-(2-chloroacetyl)furan-3-carboxylate is an organic compound with the molecular formula C8H7ClO4. It is a derivative of furan, a heterocyclic organic compound, and contains both ester and chloroacetyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(2-chloroacetyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups, such as hydroxyl or amino groups.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted furan derivatives .
Scientific Research Applications
Methyl 5-(2-chloroacetyl)furan-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-(2-chloroacetyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Methyl 5-(2-bromoacetyl)furan-3-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 5-(2-iodoacetyl)furan-3-carboxylate: Contains an iodoacetyl group, which can lead to different reactivity and applications.
Methyl 5-(2-fluoroacetyl)furan-3-carboxylate: The fluoroacetyl group imparts unique properties compared to the chloroacetyl group.
Uniqueness: Methyl 5-(2-chloroacetyl)furan-3-carboxylate is unique due to the presence of the chloroacetyl group, which offers specific reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and other bioactive compounds .
Properties
IUPAC Name |
methyl 5-(2-chloroacetyl)furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-12-8(11)5-2-7(13-4-5)6(10)3-9/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFRMHKBZRPHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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